molecular formula C11H15N3O3S2 B8403317 [[2-(acetylamino)-5-thiazolyl]thio]-N-(2-oxobutyl)acetamide

[[2-(acetylamino)-5-thiazolyl]thio]-N-(2-oxobutyl)acetamide

Cat. No.: B8403317
M. Wt: 301.4 g/mol
InChI Key: AAIZGJABVHYYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[[2-(acetylamino)-5-thiazolyl]thio]-N-(2-oxobutyl)acetamide is a useful research compound. Its molecular formula is C11H15N3O3S2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15N3O3S2

Molecular Weight

301.4 g/mol

IUPAC Name

2-[(2-acetamido-1,3-thiazol-5-yl)sulfanyl]-N-(2-oxobutyl)acetamide

InChI

InChI=1S/C11H15N3O3S2/c1-3-8(16)4-12-9(17)6-18-10-5-13-11(19-10)14-7(2)15/h5H,3-4,6H2,1-2H3,(H,12,17)(H,13,14,15)

InChI Key

AAIZGJABVHYYGI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CNC(=O)CSC1=CN=C(S1)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of [[2-(acetylamino)-5-thiazolyl]thio]acetic acid (9.0 g, 38.8 mmol), HOBT (5.94 g, 38.8 mmol) and ethyldimethylaminopropylcarbodiimide hydrochloride salt (11.16 g, 58.2 mmol) in DMF (50 mL) was stirred at 0° C. for 0.5 h. To this mixture was added 1-amino-2-butanone hydrochloride (5.27 g, 42.7 mmol) followed by triethylamine (15 mL, 107.5 mmol). The mixture was stirred at 0° C. for 0.5 h and at rt for 1 h. Water (200 mL) was added to the mixture and the product was extracted with methylene chloride containing 10% MeOH (5×100 mL). The methylene chloride extract was dried over Na2SO4 and concentrated. The residue was triturated with water and the precipitated solid product was collected by filtration. It was dried to obtain the desired product (10.5 g, 90%), mp 195-196° C.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
5.94 g
Type
reactant
Reaction Step One
Quantity
11.16 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.27 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
90%

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